

Molecular weight and formula of 2,3-Dichlorobenzyl alcohol

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Compound of Interest

Compound Name: 2,3-Dichlorobenzyl alcohol

Cat. No.: B150960

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An In-depth Technical Guide to 2,3-Dichlorobenzyl Alcohol

This technical guide provides a comprehensive overview of **2,3-Dichlorobenzyl alcohol**, a compound utilized for its antiseptic properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, synthesis, and biological activities.

Core Compound Properties

2,3-Dichlorobenzyl alcohol, also known by its IUPAC name (2,3-dichlorophenyl)methanol, is a halogenated aromatic alcohol. Its fundamental properties are summarized below.

Property	Value	Reference
Chemical Formula	$C_7H_6Cl_2O$	[1]
Molecular Weight	177.02 g/mol	[1]
CAS Number	38594-42-2	[1]
Appearance	White to off-white solid/powder/crystal	[2]
Melting Point	85-88 °C	[3]
Boiling Point	271.2 °C	[4] [5] [6] [7]

Synthesis of 2,3-Dichlorobenzyl Alcohol

The synthesis of **2,3-Dichlorobenzyl alcohol** is typically achieved through a two-step process involving the preparation of the intermediate 2,3-dichlorobenzaldehyde, followed by its reduction to the corresponding alcohol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichlorotoluene

This step involves the oxidation of 2,3-dichlorotoluene. Several methods exist, with one common approach being bromination followed by hydrolysis.

- Materials: 2,3-dichlorotoluene, 1,2-dichloroethane, azobisisobutyronitrile, bromine, 27.5% hydrogen peroxide, 9% aqueous hydrogen bromide, N,N-dimethylacetamide.
- Procedure:
 - In a 1000 mL reactor, combine 97.8 g of 2,3-dichlorotoluene, 360 g of 1,2-dichloroethane, and 3.9 g of azobisisobutyronitrile.
 - Initiate stirring and heat the mixture to 70°C.
 - Concurrently add 110 g of bromine and 108 g of 27.5% hydrogen peroxide dropwise, maintaining the reaction temperature at 80°C.

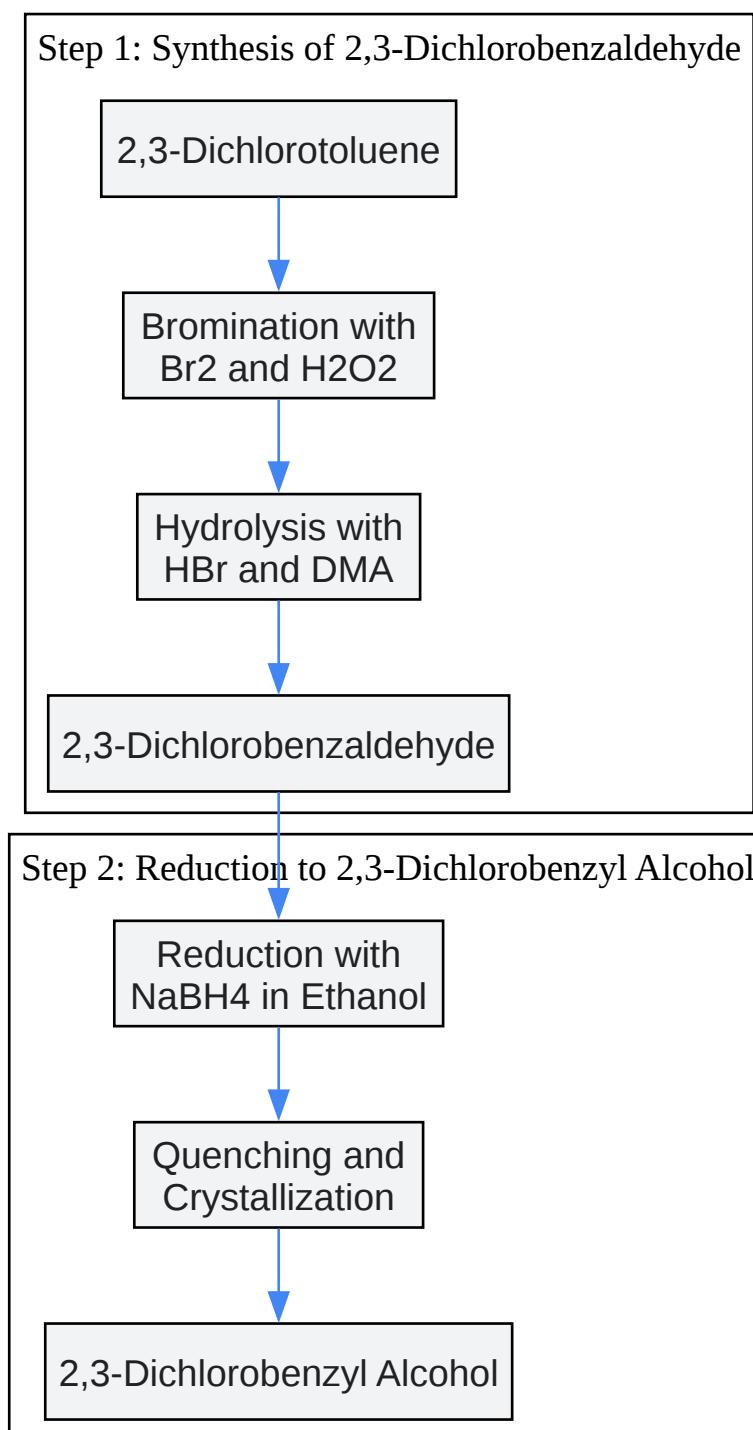
- Monitor the reaction progress using Gas Chromatography (GC).
- Upon completion, allow the reaction mixture to cool and separate the layers. Remove the aqueous phase.
- Concentrate the organic phase to yield 2,3-dichlorobenzylidene dibromide.
- Transfer the resulting product to a 2000 mL reaction vessel and add 360 g of 9% aqueous hydrogen bromide and 540 g of N,N-dimethylacetamide.
- Heat the mixture to 130-140°C for 8 hours to facilitate hydrolysis.
- Obtain the crude 2,3-dichlorobenzaldehyde via steam stripping.
- Purify the crude product by recrystallization to yield refined 2,3-dichlorobenzaldehyde.

Step 2: Reduction of 2,3-Dichlorobenzaldehyde to **2,3-Dichlorobenzyl Alcohol**

The reduction of the aldehyde to the primary alcohol can be effectively carried out using sodium borohydride.

- Materials: 2,3-dichlorobenzaldehyde, 95% ethanol, sodium borohydride, deionized water.
- Procedure:
 - In a suitable reaction vessel, dissolve a specific molar quantity of 2,3-dichlorobenzaldehyde in 95% ethanol.
 - Cool the solution in an ice bath.
 - Gradually add a molar excess of sodium borohydride to the cooled solution while stirring. An exothermic reaction should be observed.
 - Continue stirring for 15-30 minutes. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[1\]](#)
 - After the reaction is complete, add deionized water to quench the reaction.

- Heat the solution to boiling and then add hot water until the point of saturation is reached, indicated by the appearance of cloudiness.
- Allow the solution to cool to room temperature, which will induce the crystallization of the product.
- Collect the crystalline **2,3-Dichlorobenzyl alcohol** by vacuum filtration.
- Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).



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Synthesis workflow for **2,3-Dichlorobenzyl alcohol**.

Biological Activity and Applications

2,3-Dichlorobenzyl alcohol is primarily recognized for its mild antiseptic properties and is a common active ingredient in over-the-counter throat lozenges, often in combination with other antiseptics like amylmetacresol.^[8]

Antimicrobial and Antiviral Activity

The compound exhibits a broad spectrum of activity against bacteria and certain viruses associated with mouth and throat infections.^[9] Its mechanism of action is believed to involve the denaturation of proteins and the disruption of lipid membranes of microorganisms. For enveloped viruses, this can lead to changes in their surface morphology and a reduction in infectivity.

Experimental Protocol: In Vitro Virucidal Assay

The following is a representative protocol for assessing the virucidal activity of **2,3-Dichlorobenzyl alcohol** against an enveloped respiratory virus (e.g., Respiratory Syncytial Virus - RSV).

- Materials: **2,3-Dichlorobenzyl alcohol** stock solution, appropriate cell line for viral propagation (e.g., HEp-2 cells), RSV stock with a known titer, cell culture medium, phosphate-buffered saline (PBS), neutralizer solution, and reagents for viral titer determination (e.g., TCID₅₀ assay).
- Procedure:
 - Prepare a solution of **2,3-Dichlorobenzyl alcohol** at the desired test concentration.
 - In a sterile tube, mix a defined volume of the viral stock with the test solution.
 - Incubate the mixture for a specific contact time (e.g., 2 minutes) at room temperature.
 - At the end of the contact time, add a neutralizer to stop the action of the dichlorobenzyl alcohol.
 - Perform serial dilutions of the neutralized mixture.
 - Infect the susceptible cell line with the serial dilutions.

- Incubate the infected cells for a period sufficient for the virus to cause a cytopathic effect (CPE).
- Determine the viral titer (e.g., TCID₅₀/mL) and compare it to a control sample (virus treated with a placebo).
- The reduction in viral titer indicates the virucidal activity of the compound. A significant reduction (e.g., $>3 \log_{10}$) is typically considered effective.

Experimental Protocol: Bactericidal Activity Assay

The bactericidal activity can be assessed by determining the log reduction in colony-forming units (CFUs).

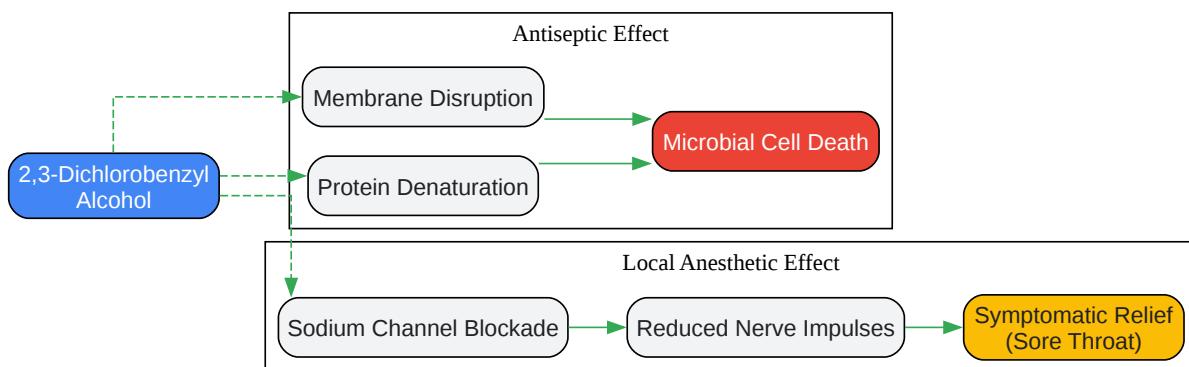
- Materials: **2,3-Dichlorobenzyl alcohol** solution, bacterial strains of interest (e.g., *Streptococcus pyogenes*), appropriate broth medium (e.g., Mueller-Hinton broth), artificial saliva, neutralizer, and agar plates.
- Procedure:
 - Dissolve the **2,3-Dichlorobenzyl alcohol** in artificial saliva to the desired concentration.
 - Prepare a standardized suspension of the test bacteria.
 - Mix the bacterial suspension with the test solution and incubate for a defined period (e.g., 1, 5, 10 minutes).
 - At each time point, take an aliquot of the mixture and add it to a neutralizer.
 - Perform serial dilutions of the neutralized sample.
 - Plate the dilutions onto agar plates and incubate under appropriate conditions for bacterial growth.
 - Count the number of CFUs on the plates and calculate the log reduction compared to a control sample. A reduction of $\geq 3 \log_{10}$ (99.9% killing) is generally considered bactericidal.

Mechanism of Action

The precise molecular signaling pathways directly modulated by **2,3-Dichlorobenzyl alcohol** are not extensively characterized. However, its biological effects are attributed to broader mechanisms:

- Antiseptic Action: As a phenol derivative and an alcohol, it is thought to disrupt microbial cell membranes and denature essential proteins, leading to cell death.[\[10\]](#)
- Local Anesthetic Action: Some evidence suggests that dichlorobenzyl alcohols can act as local anesthetics by blocking sodium channels, which may contribute to the soothing effect in throat lozenges.

It is important to note that while general alcohols can interact with intracellular signaling pathways such as those involving phospholipase C and protein kinase A, specific studies on **2,3-Dichlorobenzyl alcohol**'s role in these pathways are lacking.



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Proposed mechanisms of action for **2,3-Dichlorobenzyl alcohol**.

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